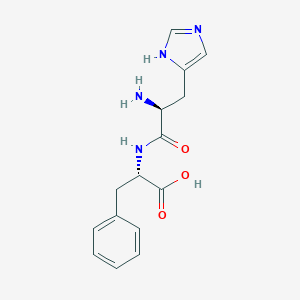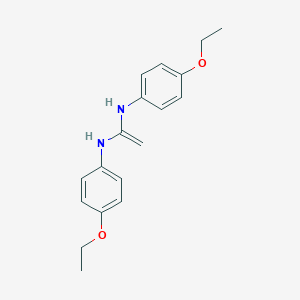
H-His-Phe-OH
描述
H-His-Phe-OH is a dipeptide composed of the amino acids histidine and phenylalanine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
科学研究应用
H-His-Phe-OH has various applications in scientific research, including:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Investigated for its role in protein metabolism and as a potential biomarker for certain metabolic disorders.
Medicine: Explored for its potential therapeutic effects, such as antioxidant properties and modulation of immune responses.
作用机制
Histidylphenylalanine is a dipeptide composed of two amino acids, histidine and phenylalanine . It is an incomplete breakdown product of protein digestion or protein catabolism . This article will cover the mechanism of action of Histidylphenylalanine, including its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Target of Action
It’s worth noting that phenylalanine, one of the components of this dipeptide, is known to interact with the voltage-gated na+ channel, which is responsible for the generation of action potentials in excitable membranes .
Mode of Action
The antidepressant effects of phenylalanine, one of its constituent amino acids, are thought to be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .
Biochemical Pathways
Histidylphenylalanine is involved in the metabolic pathways of protein digestion and catabolism . It is a dipeptide, which means it is a compound made up of two amino acids linked by a peptide bond
Result of Action
As a breakdown product of protein digestion or protein catabolism, it may play a role in various physiological processes related to protein metabolism .
准备方法
Synthetic Routes and Reaction Conditions: H-His-Phe-OH can be synthesized through standard peptide synthesis methods. One common approach is the solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods: Industrial production of histidylphenylalanine may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize the efficiency of the synthesis process .
化学反应分析
Types of Reactions: H-His-Phe-OH can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized to form different products.
Reduction: Reduction reactions can target the peptide bond or specific functional groups within the dipeptide.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of suitable catalysts.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of oxo-histidine derivatives .
相似化合物的比较
- Phenylalanylhistidine
- Histidylserine
- Glycylhistidine
- Alanylhistidine
H-His-Phe-OH’s unique combination of histidine and phenylalanine imparts distinct properties that make it valuable for various research and industrial applications.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c16-12(7-11-8-17-9-18-11)14(20)19-13(15(21)22)6-10-4-2-1-3-5-10/h1-5,8-9,12-13H,6-7,16H2,(H,17,18)(H,19,20)(H,21,22)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAUFHMAAVTODF-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168606 | |
| Record name | Histidylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Histidylphenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16874-81-0 | |
| Record name | Histidylphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histidylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016874810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histidylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Histidylphenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Histidylphenylalanine interact with DNA, and what are the downstream effects?
A1: Histidylphenylalanine, often complexed with metal ions like Copper(II) [] or Zinc(II) [, ], can bind to DNA and induce hydrolytic cleavage. This interaction is facilitated by the peptide's ability to intercalate with DNA []. The metal ion plays a crucial role in the cleavage process, likely by activating water molecules and facilitating nucleophilic attack on the DNA backbone. The result is the breakage of DNA strands, which can have significant biological implications.
Q2: What is the structural characterization of Histidylphenylalanine, including its molecular formula, weight, and spectroscopic data?
A2: Histidylphenylalanine (C17H19N5O3) has a molecular weight of 341.36 g/mol. While its specific spectroscopic data is not provided in the research excerpts, techniques like 1H-NMR spectroscopy have been employed to understand its binding modes and geometry, especially in the context of metal complexes [, ]. Additionally, UV-visible spectroscopy has been utilized to study the DNA binding of its metal complexes [, ].
Q3: Can you elaborate on the catalytic properties and applications of Histidylphenylalanine, particularly its role in DNA cleavage?
A3: While Histidylphenylalanine itself might possess limited catalytic activity, its complexes with transition metals like copper [] and zinc [, ] exhibit significant DNA cleavage properties. The mechanism likely involves the metal ion within the complex acting as a Lewis acid, activating water molecules for nucleophilic attack on the DNA phosphodiester bonds. This leads to hydrolysis of the DNA backbone and subsequent strand breaks. This catalytic activity holds potential applications in areas like gene editing and anti-cancer therapies, although further research is needed to explore these avenues.
Q4: Has computational chemistry been used to study Histidylphenylalanine and its interactions?
A4: While the provided research excerpts do not explicitly mention computational studies on Histidylphenylalanine, such techniques could be valuable for understanding its interactions. For example, molecular docking simulations could provide insights into how Histidylphenylalanine complexes bind to DNA, while molecular dynamics simulations could shed light on the dynamic behavior of these complexes and their influence on DNA structure. Furthermore, QSAR (Quantitative Structure-Activity Relationship) models could be developed to explore the relationship between the structure of Histidylphenylalanine derivatives and their DNA cleavage activity.
Q5: How does the type of diabetes (Type 1 vs. Type 2) influence the levels of Histidylphenylalanine and its relation to Chronic Kidney Disease (CKD) progression?
A5: Research indicates that individuals with Type 1 Diabetes (T1D) tend to exhibit higher plasma levels of Histidylphenylalanine compared to those with Type 2 Diabetes (T2D) []. Interestingly, elevated Histidylphenylalanine levels were also found to be associated with faster CKD progression, particularly in individuals with T1D []. While the precise mechanisms behind these observations remain unclear, this finding highlights the potential of Histidylphenylalanine as a biomarker for monitoring CKD progression, particularly in the context of T1D.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















